molecular formula C20H19ClN2S B3019661 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole CAS No. 1226446-97-4

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole

Cat. No. B3019661
CAS RN: 1226446-97-4
M. Wt: 354.9
InChI Key: FUVXXMJXIHHCJA-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole is a derivative of the imidazole class, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their pharmacological properties, including their role as ligands for the estrogen receptor, cytotoxic inhibitors of cyclooxygenase, and antibacterial agents . The presence of a chlorophenyl group and a phenyl group in the structure of such compounds has been associated with significant biological activities.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions that can include the formation of key intermediates such as alpha-bromo ketones and alpha-fluoro ketones . Microwave-assisted synthesis has also been employed to obtain imidazole compounds, which can be advantageous in terms of reaction speed and product yield . The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships and the development of compounds with enhanced biological properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray diffraction studies have revealed that these compounds can crystallize in different crystal systems, such as monoclinic and triclinic, with varying unit cell parameters . Intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in the stabilization of the crystal structure .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including interactions with transition metals to form complexes . These reactions can significantly alter the physical and chemical properties of the compounds, as well as their biological activities. The ability to form metal complexes expands the potential applications of imidazole derivatives in areas such as antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . Computational studies, including molecular docking and analysis of frontier molecular orbitals, provide insights into the charge transfer within the molecule and its potential as a transporter of electrons or holes . These properties are essential for understanding the mechanism of action of imidazole derivatives and for optimizing their biological efficacy.

properties

IUPAC Name

1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2S/c21-16-10-12-17(13-11-16)23-19(15-6-2-1-3-7-15)14-22-20(23)24-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXXMJXIHHCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole

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